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1,1,6,6-Tetraphenylhexa-1,5-diene

Cat. No.: B1660029
CAS No.: 70671-93-1
M. Wt: 386.5 g/mol
InChI Key: ZDRQQHSMMIOMGI-UHFFFAOYSA-N
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Description

Historical Context and Significance of Phenyl-Substituted 1,5-Hexadienes in Organic Chemistry

The study of 1,5-dienes has been a cornerstone of organic chemistry, largely due to their propensity to undergo a variety of synthetically useful transformations, most notably cyclization and rearrangement reactions. The introduction of phenyl groups into the 1,5-hexadiene (B165246) framework dramatically influences the reactivity and stability of these molecules. The phenyl group, with its planar, cyclic array of six sp² hybridized carbon atoms, can engage in electronic interactions, such as resonance and inductive effects, which can stabilize reactive intermediates like carbocations and radicals. wikipedia.org

Historically, the investigation of phenyl-substituted dienes has been instrumental in developing fundamental concepts in physical organic chemistry. For instance, the study of their thermal rearrangements, such as the Cope rearrangement, has provided deep insights into reaction mechanisms and the nature of transition states. The presence of phenyl groups can significantly alter the activation parameters of such pericyclic reactions. youtube.com Furthermore, the steric bulk of multiple phenyl groups can impose significant conformational constraints, directing the stereochemical outcome of reactions and, in some cases, leading to the formation of unique, sterically hindered products.

A potential synthetic route to 1,1,6,6-tetraphenylhexa-1,5-diene is through the reductive coupling of 1,1-diphenylethylene (B42955). This type of reaction, often mediated by metals, can join two alkene units to form a new carbon-carbon bond. scripps.edu The steric hindrance presented by the two phenyl groups on each ethylene (B1197577) unit would likely influence the feasibility and yield of such a coupling.

Overview of Previous Academic Research on Related 1,5-Dienes

While specific research on this compound is limited, a wealth of academic literature exists on the reactivity of other substituted 1,5-dienes, providing a valuable framework for predicting its chemical behavior.

Cyclization Reactions: A predominant reaction pathway for 1,5-dienes is acid-catalyzed cyclization. oup.com For instance, certain polyunsaturated compounds with 1,5-diene motifs can be induced to undergo stereospecific cationic cyclizations to yield polycyclic structures. beilstein-journals.org Lewis acids are often employed to promote these reactions, and the choice of acid can influence the selectivity of the cyclization product. oup.com Oxidative cyclization, using reagents like osmium tetroxide or ruthenium catalysts, is another powerful method to form cyclic structures, such as tetrahydrofurans, from 1,5-dienes. nih.gov

Radical Reactions: Conjugated dienes are known to undergo free-radical addition reactions. pharmaguideline.com In the presence of radical initiators, addition can occur at the 1,2- or 1,4-positions. While this compound is not a conjugated system, the presence of the allylic hydrogens and the stability of potential radical intermediates due to the phenyl groups suggest that it could be susceptible to radical-initiated processes. Studies on the free-radical cyclization of dienes have shown that five- and six-membered rings can be formed.

Rearrangement Reactions: The Cope and Claisen rearrangements are classic examples of pericyclic reactions that 1,5-dienes can undergo. The phenyl substituents in this compound would be expected to influence the thermodynamics and kinetics of such rearrangements. Theoretical studies on phenyl-substituted 1,5-hexadienes have explored the mechanism of the Cope rearrangement, indicating that the reaction can proceed through either an aromatic-like transition state or a diradical intermediate, depending on the substitution pattern. youtube.com

Current Research Gaps and Objectives for this compound

Despite the rich chemistry of related 1,5-dienes, a thorough investigation into the specific properties and reactivity of this compound appears to be a significant gap in the current literature. The primary objectives for future research on this compound should therefore focus on the following areas:

Synthesis and Characterization: A crucial first step is the development of a reliable and high-yielding synthesis of this compound. While reductive coupling of 1,1-diphenylethylene is a plausible route, its efficacy for this specific product needs to be experimentally verified and optimized. Following its synthesis, comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography is essential to unequivocally determine its structure and conformation.

Reactivity Studies: A systematic investigation of its reactivity is paramount. This should include:

Cyclization Reactions: Exploring its behavior under various acidic conditions (both Brønsted and Lewis acids) to determine its propensity for cyclization and the nature of the resulting cyclic products. Oxidative cyclization studies could also reveal pathways to novel oxygen-containing heterocyclic systems.

Rearrangement Reactions: Investigating its thermal and photochemical stability and its potential to undergo pericyclic rearrangements. The high degree of phenyl substitution may lead to unusual reaction pathways or product distributions.

Radical Chemistry: Studying its reactions under free-radical conditions to understand the influence of the gem-diphenyl groups on radical stability and reaction outcomes.

Computational Modeling: Theoretical studies, such as density functional theory (DFT) calculations, would be invaluable in complementing experimental work. These studies could provide insights into the compound's conformational preferences, electronic structure, and the transition states of its potential reactions, thereby guiding experimental design.

By addressing these research gaps, the scientific community can gain a deeper understanding of how extreme steric and electronic perturbations, as seen in this compound, influence the fundamental reactivity of a classic organic scaffold. This knowledge could pave the way for the design of new synthetic methodologies and the creation of novel molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26 B1660029 1,1,6,6-Tetraphenylhexa-1,5-diene CAS No. 70671-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6,6-triphenylhexa-1,5-dienylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-24H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRQQHSMMIOMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289625
Record name 1,1,6,6-tetraphenylhexa-1,5-diene
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Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70671-93-1
Record name NSC62428
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,6,6-tetraphenylhexa-1,5-diene
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Synthetic Methodologies for 1,1,6,6 Tetraphenylhexa 1,5 Diene

Established Synthetic Routes to Tetraphenyl-Substituted Hexadienes and Analogues

Established methods for synthesizing tetraphenyl-substituted hexadienes and related compounds rely on foundational organic reactions that have been refined over time. These include metathesis reactions, radical coupling and dimerization, and the reduction of enyne systems.

Approaches Involving Alkene Metathesis and Enyne Reactions

Enyne metathesis is a powerful, atom-economical reaction for the construction of 1,3-dienes, catalyzed by ruthenium carbene complexes. organic-chemistry.orgchim.it This process involves the bond reorganization between an alkene and an alkyne. organic-chemistry.org The intermolecular version, known as cross-enyne metathesis, can join alkene and alkyne fragments to produce 1,3-dienes. lookchem.com The reaction's driving force is the creation of a thermodynamically stable conjugated 1,3-diene system. organic-chemistry.org

Specifically, ene-yne cross-metathesis using ethylene (B1197577) has been successfully applied to produce 2,3-diarylbuta-1,3-dienes from diarylacetylenes. mdpi.com This method, often employing second-generation Grubbs or Hoveyda ruthenium catalysts, demonstrates the feasibility of forming dienes with aryl substituents, a key feature of 1,1,6,6-tetraphenylhexa-1,5-diene. organic-chemistry.orgmdpi.com While direct synthesis of the 1,1,6,6-substituted pattern via this method is less common, the principles are applicable. The reaction involves a catalytic cycle where a ruthenium carbene reacts with the alkyne and alkene moieties to form the diene product. organic-chemistry.orgnih.gov

Similarly, ene-diene cross-metathesis can be used to create substituted dienyl esters, showcasing the versatility of metathesis in generating complex diene structures. acs.orgorganic-chemistry.org These reactions are typically promoted by second-generation Grubbs-Hoveyda catalysts and can proceed with high stereoselectivity. organic-chemistry.org

Radical Coupling and Dimerization Strategies

Radical coupling and dimerization offer a direct route to symmetrical dienes like this compound. A prominent pathway is the dimerization of 1,1-diphenylethylene (B42955). capes.gov.brrsc.orgrsc.org This reaction can be initiated through various means, including the formation of radical anions. acs.org The dimerization of the radical anions of 1,1-diphenylethylene leads to the formation of a dimeric species. acs.org Cationic dimerization, initiated by Lewis or protonic acids, also yields dimeric products, proceeding through stable diphenyl alkyl carbocation intermediates. capes.gov.br

Another relevant strategy is the coupling of diphenylmethyl radicals. oup.comresearchgate.net These radicals can be generated from diphenylmethyl halides through dissociative electron attachment. oup.com The recombination of two such radicals would lead to the desired hexadiene skeleton. youtube.com

More recent advancements include visible-light photoredox catalysis for the reductive coupling of allylic halides. nih.gov For instance, the coupling of 2-arylallyl bromides using a ruthenium photocatalyst, a Hantzsch ester, and a tertiary amine provides a high-yielding method for preparing 2,5-diaryl-1,5-dienes. nih.gov This Wurtz-type coupling avoids stoichiometric metal reductants and is tolerant of a wide range of functional groups. nih.gov

Reductive Pathways for Hexa-1,5-diene-3-yne Systems

The reduction of a central alkyne within a diene-yne system presents a strategic pathway to forming a 1,5-diene. The precursor, 1,2,5,6-tetraphenylhexa-1,5-diene-3-yne, is a known compound, making its reduction a viable route to this compound. acs.org The parent compound, hexa-1,5-diene-3-yne (also known as divinylacetylene), provides the fundamental structure for this approach. stenutz.eunist.govnist.gov

While specific reducing agents for the tetraphenyl-substituted version are not detailed in the provided context, general methods for alkyne reduction can be inferred. These typically involve catalytic hydrogenation using catalysts like Lindlar's catalyst for syn-selective reduction to a (Z)-alkene, or dissolving metal reductions (e.g., sodium in liquid ammonia) for anti-selective reduction to an (E)-alkene. The choice of reducing conditions would be critical in controlling the stereochemistry of the resulting central double bond in the final product.

Emerging Methodologies for Diene Synthesis Applicable to this compound

The field of organic synthesis is continually evolving, with new methodologies being developed that could be applied to the synthesis of complex molecules like this compound. These include skeletal rearrangements and novel catalytic systems.

Skeletal Modification and Rearrangement-Based Syntheses

Skeletal rearrangement reactions provide an atom-efficient way to construct diene frameworks. The Cope rearrangement, a classic sigmatropic reaction of 1,5-dienes, can be catalyzed by transition metals like gold(I) or palladium(II) under milder conditions than the thermal variant. nih.gov This allows for the rearrangement of achiral 1,5-dienes to new diene structures, sometimes with high enantioselectivity. nih.gov

Another emerging strategy is the synthesis of dienes through the skeletal modification of more readily available cyclic structures. For example, a method has been developed to convert polar cyclic pyrrolidines into nonpolar linear dienes through a process involving N-atom removal and deconstruction. researchgate.nettdl.org This involves an N-sulfonylazidonation followed by rearrangement of the resulting intermediate. researchgate.nettdl.org

The rearrangement of alkylallenes to 1,3-dienes is another atom-efficient, redox-neutral transformation. mdpi.com While early examples were often acid-mediated with limited scope, recent transition metal-catalyzed approaches, for instance using gold(III) chloride, have shown broader applicability. mdpi.com

Catalytic Synthesis Routes for Diene Formation

Modern catalysis offers a plethora of options for diene synthesis. Ruthenium-catalyzed oxidative cyclization of 1,5-dienes can lead to functionalized tetrahydrofurans, but the underlying principles of metal-alkene interaction are relevant to diene synthesis. researchgate.net

Recent reviews highlight the progress in the catalytic synthesis of skipped dienes (1,4- and 1,5-dienes). rsc.org Rhodium-catalyzed methodologies have been developed for the regio-switchable synthesis of fluorinated 1,n-dienes. rsc.org Furthermore, visible-light photoredox catalysis is emerging as a powerful tool. As mentioned previously, it has been used for the Wurtz-type coupling of allylic bromides to form 2,5-diaryl-1,5-dienes. nih.gov

Silylboronate-mediated radical cross-coupling reactions represent another frontier. These reactions can couple aryl fluorides with arylalkanes via C-F and C-H bond activation, proceeding at room temperature without the need for transition-metal catalysts or photoredox systems. nih.gov This type of radical-based C-C bond formation could potentially be adapted for diene synthesis.

While the principles of MCRs are well-established for synthesizing a wide array of complex molecules, including various heterocyclic and acyclic compounds, a specific application for the direct synthesis of this compound through a multi-component pathway is not described in the provided search results. beilstein-journals.orgnih.govbeilstein-journals.org

General approaches to the synthesis of dienes and substituted hexadienes often involve methods like olefination reactions, coupling reactions, or cyclization/elimination pathways. nih.govmdpi.com However, the specific assembly of the this compound framework via a convergent, multi-component approach has not been detailed in the available resources. Further research into novel synthetic methodologies would be required to develop such a pathway.

Reactivity and Reaction Mechanisms of 1,1,6,6 Tetraphenylhexa 1,5 Diene

Detailed Investigations into the Cope Rearrangement of Phenyl-Substituted 1,5-Hexadienes

The thermal isomerization of 1,5-dienes, known as the Cope rearrangement, is a fundamental reaction in organic chemistry. wikipedia.org While the parent hexa-1,5-diene rearranges through a well-established concerted mechanism, the introduction of phenyl substituents creates significant electronic perturbations. These substituents, particularly at positions that can stabilize developing radical character, can alter the reaction's profile, blurring the lines between a fully concerted process and a stepwise pathway involving discrete biradical intermediates. acs.orgwikipedia.org The equilibrium of the reaction depends on the relative stability of the starting material and the product; if the product is more stable due to factors like increased conjugation or a more substituted double bond, the equilibrium will favor its formation. nrochemistry.com

Mechanistic Pathways: Concerted versus Stepwise Processes

The mechanism of the Cope rearrangement is extensively studied and is generally accepted to proceed through a concerted, cyclic transition state. masterorganicchemistry.commasterorganicchemistry.com This pathway is thermally allowed by the Woodward-Hoffmann rules. wikipedia.org However, the transition state can possess considerable diradical character, and for electronically perturbed systems, the reaction may approach a non-concerted, stepwise mechanism. wikipedia.org The introduction of substituents capable of stabilizing radicals, such as phenyl groups, can lower the activation enthalpy, presumably by stabilizing the resonance contributor to the transition state that resembles two allyl radicals. acs.orgacs.org This has led to a mechanistic continuum, where the transition state can range from a purely "aromatic" pericyclic structure to one with significant biradicaloid character, and in some cases, to the formation of a distinct biradical intermediate. acs.orgwikipedia.org

In a classic concerted Cope rearrangement, the molecule adopts a chair-like transition state geometry to minimize steric interactions. nrochemistry.comimperial.ac.uk This transition state is often described as "aromatic" due to the cyclic array of six interacting electrons, a concept supported by computational studies. acs.orgresearchgate.net For the parent hexa-1,5-diene, the concerted pathway via this aromatic transition state is energetically favored over pathways involving radical intermediates. ub.edu Theoretical calculations, including density functional theory (DFT), confirm that in the transition state of the unsubstituted diene, bond making and bond breaking are synchronous and concerted. acs.org Even with the introduction of phenyl substituents, which stabilize radical structures, the pericyclic pathway through an aromatic-like transition state often remains the most favorable route. ub.edu

The transition state of the Cope rearrangement has contributions from two primary diradical resonance structures: a cyclohexane-1,4-diyl and two separate allyl radicals. acs.org While these contributions are minor for the unsubstituted hexa-1,5-diene, radical-stabilizing substituents can significantly enhance their importance. acs.org

Phenyl substitution, particularly at positions C2 and C5, can stabilize radical transition states, though they may still be more energetic than the corresponding aromatic transition state. ub.edu Computational studies on 2,5-diphenyl-1,5-hexadiene (B1329824) predict a diradicaloid intermediate with an energy about 1 kcal/mol lower than the transition state. acs.orgacs.org

In the case of heavily substituted systems like 1,3,4,6-tetraphenylhexa-1,5-dienes, the reaction mechanism can deviate significantly from a classic Cope rearrangement. Experimental studies on these compounds revealed an equilibration process with an activation enthalpy of 30.7 ± 0.2 kcal mol⁻¹ and a positive entropy of activation (ΔS‡ = +2.1 ± 0.4 cal mol⁻¹ K⁻¹). figshare.com This positive entropy is inconsistent with a highly ordered chair or boat transition state, suggesting a more dissociative mechanism. figshare.com Further evidence from trapping and crossover experiments pointed toward the intermediacy of kinetically free (E,E)-1,3-diphenylallyl radicals, indicating a homolytic, stepwise pathway. figshare.com

Substituents play a critical role in dictating the precise mechanistic pathway of the Cope rearrangement. Phenyl groups, depending on their placement, can exert cooperative or competitive effects on the activation enthalpy. acs.orgacs.org

Cooperative Effects: When phenyl groups are placed at positions that both stabilize the diradical-like transition state, their effects are cooperative. For instance, in 2,5-diphenyl-1,5-hexadiene, the two phenyl groups work together to lower the activation enthalpy. acs.orgacs.org Similarly, the four phenyl groups in 1,3,4,6-tetraphenyl-1,5-hexadiene have a large cooperative effect, lowering the calculated activation enthalpy by a total of 14 kcal/mol. acs.org

Competitive Effects: In other substitution patterns, the effects can be competitive. For example, calculations on 1,3,5-triphenyl-1,5-hexadiene show a negative deviation from what would be predicted by simple additivity of substituent effects, indicating some level of electronic competition or steric hindrance. acs.orgacs.org

The position of substitution is key. Phenyl groups at C1, C3, C4, and C6 are thought to stabilize the transition state by stabilizing the resonance contributor that resembles two allyl radicals. acs.orgacs.org Substitution at C2 and C5 provides an even larger reduction in activation enthalpy per phenyl group. acs.org

Kinetics and Thermodynamics of the Cope Rearrangement

The kinetics and thermodynamics of the Cope rearrangement are highly sensitive to the substitution pattern on the 1,5-diene scaffold. The parent reaction is thermally neutral since the product is identical to the starting material. wikipedia.org For substituted systems, the reaction is often reversible, and the final product distribution reflects the thermodynamic equilibrium between the isomers. masterorganicchemistry.com High temperatures, often above 150-200 °C, are typically required due to a significant activation barrier. masterorganicchemistry.comimperial.ac.uk

Phenyl groups exert a profound influence on the kinetics of the Cope rearrangement primarily through electronic stabilization of the transition state. By delocalizing the developing radical character in biradicaloid transition states, these substituents significantly lower the activation energy (Ea) or activation enthalpy (ΔH‡) compared to the unsubstituted hexa-1,5-diene.

Kinetic studies on the parent 1,1-dideuteriohexa-1,5-diene established a benchmark activation enthalpy of 33.5 ± 0.5 kcal/mol. In stark contrast, phenyl-substituted analogs exhibit markedly lower activation barriers. Computational studies have quantified these effects, showing excellent agreement with available experimental data. acs.orgacs.org The stabilizing effect varies with the position and number of phenyl groups, as illustrated in the table below.

Table 1: Calculated and Experimental Activation Enthalpies (ΔH‡) for the Cope Rearrangement of Phenyl-Substituted 1,5-Hexadienes
CompoundCalculated ΔH‡ (kcal/mol) acs.orgacs.orgExperimental ΔH‡ (kcal/mol)
Hexa-1,5-diene (parent)34.433.5
2-Phenyl-1,5-hexadiene31.6N/A
1,3-Diphenyl-1,5-hexadiene30.2N/A
2,5-Diphenyl-1,5-hexadiene28.2N/A
1,3,5-Triphenyl-1,5-hexadiene29.2N/A
1,3,4,6-Tetraphenyl-1,5-hexadiene20.430.7 figshare.com
Experimental value for a non-Cope equilibration process.

Steric effects also play a role. For instance, in the study of 1,3,4,6-tetraphenylhexa-1,5-dienes, significant steric interactions were found to thermodynamically suppress the formation of (Z)-isomers by about 2.6 kcal/mol per cis double bond. figshare.com This highlights how steric hindrance can influence the thermodynamic landscape of the reaction, favoring specific stereochemical outcomes.

Activation Parameters and Their Interpretation

The Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift of 1,5-dienes, is a thermally allowed process. wikipedia.org The activation parameters, namely the enthalpy (ΔH‡), entropy (ΔS‡), and volume of activation (ΔV‡), provide crucial insights into the transition state of this reaction. For the parent hexa-1,5-diene, the activation energy is typically high, around 33 kcal/mol, requiring elevated temperatures (around 150°C) for the reaction to proceed. masterorganicchemistry.com

The introduction of phenyl substituents significantly influences these parameters. Phenyl groups can stabilize the radical intermediates or the diradical character that may be present in the transition state. researchgate.net For instance, in the case of 1,3,4,6-tetraphenylhexa-1,5-dienes, a related system, the activation enthalpy for the interconversion of diastereomers was found to be 30.7 ± 0.2 kcal mol-1, with a slightly positive entropy of activation (ΔS‡ = +2.1 ± 0.4 cal mol-1 K-1) and a positive volume of activation (ΔV‡ = +13.5 ± 0.1 cm-3 (B1577454) mol-1). figshare.com The positive entropy and volume of activation in this case are inconsistent with a concerted chair or boat Cope rearrangement and suggest a more complex mechanism, possibly involving a 'caged' radical pair. figshare.com

Table 1: Activation Parameters for the Interconversion of (E,E)-1,3,4,6-Tetraphenylhexa-1,5-diene Diastereomers
ParameterValue
ΔH‡ (kcal mol⁻¹)30.7 ± 0.2
ΔS‡ (cal mol⁻¹ K⁻¹)+2.1 ± 0.4
ΔV‡ (cm³ mol⁻¹)+13.5 ± 0.1

Transition State Topologies: Chair and Boat Conformations

The Cope rearrangement typically proceeds through a concerted mechanism involving a cyclic transition state. wikipedia.orgnumberanalytics.com The geometry of this transition state can adopt either a chair-like or a boat-like conformation. For open-chain 1,5-dienes, the chair transition state is generally favored due to lower steric interactions. wikipedia.orgjk-sci.com This preference dictates the stereochemical outcome of the reaction.

However, in conformationally constrained systems, the boat transition state can become accessible or even preferred. wikipedia.org For a molecule like 1,1,6,6-tetraphenylhexa-1,5-diene, the immense steric bulk of the four phenyl groups at the terminal positions would significantly influence the preference for a particular transition state geometry. While a chair-like transition state is generally lower in energy, the steric repulsion between the phenyl groups might force the molecule to adopt a higher-energy boat conformation or even a twisted, non-ideal geometry.

Non-Cope and Frustrated Cope Rearrangements in Related Systems

In some instances, particularly with highly substituted or sterically congested 1,5-dienes, the classical concerted Cope rearrangement may be disfavored or "frustrated." figshare.com Instead, alternative reaction pathways can emerge.

For example, the thermal behavior of 1,3,4,6-tetraphenylhexa-1,5-dienes is dominated by an equilibration of diastereomers that is not a Cope-type rearrangement. figshare.com This process is characterized by a positive entropy and volume of activation, suggesting a mechanism that does not proceed through a compact, cyclic transition state. figshare.com Evidence from trapping and crossover experiments points towards the involvement of radical intermediates, although a fully dissociated homolytic mechanism is not entirely supported. figshare.com At higher temperatures, the formation of kinetically free 1,3-diphenylallyl radicals has been observed via electron spin resonance (ESR), indicating that bond cleavage can compete with or supersede the concerted rearrangement. figshare.com

Steric Hindrance and Its Impact on Reaction Course

The steric bulk of substituents plays a pivotal role in dictating the reaction pathway of 1,5-dienes. In the case of this compound, the four phenyl groups at the termini of the diene system create significant steric congestion. This steric hindrance can:

Increase the activation energy for the Cope rearrangement, making it occur at higher temperatures or not at all.

Favor alternative reaction pathways , such as fragmentation or radical-mediated processes, over the concerted pericyclic reaction. figshare.com

Influence the transition state geometry , potentially forcing the molecule into a less stable boat or twisted conformation. wikipedia.org

Computational studies on sterically congested systems have shown that alternative reactions, like cyclobutene (B1205218) ring-opening, can become competitive with the Cope rearrangement. nih.gov The significant steric interactions in this compound likely make it a candidate for such alternative reactivity.

Other Pericyclic and Rearrangement Reactions Involving the 1,5-Diene Moiety

Beyond the Cope rearrangement, the 1,5-diene structural motif can participate in other pericyclic and rearrangement reactions.

Sigmatropic Shifts and Isomerizations

Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. While the researchgate.netresearchgate.net-sigmatropic shift is the hallmark of the Cope rearrangement, other sigmatropic shifts, such as researchgate.netfigshare.com shifts, are also known for diene systems. wikipedia.org A researchgate.netfigshare.com-sigmatropic shift in a substituted 1,5-diene would lead to a constitutional isomer. Thermal researchgate.netfigshare.com hydrogen shifts are known to occur suprafacially. stereoelectronics.org However, the presence of the bulky tetraphenyl substitution pattern in this compound would likely impose significant steric barriers to such rearrangements.

Isomerization of the double bonds (e.g., from E to Z) can also occur, although in systems with bulky substituents like phenyl groups, the more stable E configuration is generally favored to minimize steric strain. figshare.com

Cycloaddition Reactions (e.g., Diels-Alder)

The 1,5-diene moiety itself is not a typical diene for a Diels-Alder [4+2] cycloaddition reaction, as the two double bonds are not conjugated. ox.ac.uklibretexts.org For a Diels-Alder reaction to occur, a conjugated diene system is required. Therefore, this compound would not be expected to act as the diene component in a standard Diels-Alder reaction.

However, it is conceivable that under certain conditions, one of the double bonds of this compound could act as a dienophile in a reaction with a suitable conjugated diene. The steric hindrance from the geminal phenyl groups would likely make this a very challenging transformation, requiring forcing conditions. There are examples of tetraphenyl-substituted compounds, such as tetraphenylcyclopentadienone, participating as the diene in Diels-Alder reactions, but this involves a conjugated diene system within a five-membered ring. researchgate.netresearchgate.net

Explorations of Catalytic Reactivity of this compound: A Review of Available Research

Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific research focused on the catalytic reactivity of the compound This compound . While the broader fields of diene and polyene catalysis are well-established areas of chemical research, and studies on other tetraphenyl-substituted molecules exist, specific investigations into the catalytic behavior of this particular diene appear to be limited or not publicly documented.

The general reactivity of 1,5-dienes often involves their participation in cyclization reactions, metathesis, and other transformations catalyzed by transition metals. These reactions are fundamental in organic synthesis for the construction of cyclic and polymeric structures. However, the unique steric and electronic properties conferred by the four phenyl groups at the terminal positions of the diene system in This compound would be expected to significantly influence its reactivity profile in the presence of a catalyst. The steric bulk of the tetraphenyl substitution might hinder coordination to a metal center, a crucial step in many catalytic cycles.

Despite the theoretical potential for interesting catalytic transformations, no specific studies detailing the use of This compound as a substrate, ligand, or catalyst in any catalytic process were identified in the available literature. Research in related areas includes the catalytic production of other hexene derivatives and the study of various substituted dienes in catalytic reactions, but none of these directly address the compound .

Therefore, a detailed discussion, including data tables and specific research findings on the catalytic reactivity of This compound , cannot be provided at this time due to the absence of primary research on the topic. Further experimental investigation would be required to explore and characterize the catalytic potential of this specific chemical compound.

Advanced Spectroscopic Characterization and Structural Analysis of 1,1,6,6 Tetraphenylhexa 1,5 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics

NMR spectroscopy is a cornerstone for determining the three-dimensional structure of organic molecules in solution. For 1,1,6,6-tetraphenylhexa-1,5-diene, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of its complex structure.

High-resolution ¹H and ¹³C NMR spectra are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within the this compound molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the vinylic, allylic, and aromatic protons. The phenyl protons typically appear as a complex multiplet in the aromatic region (δ 7.0–7.5 ppm). The vinylic proton (=CH-) signal would likely be observed further downfield, influenced by the anisotropic effects of the adjacent phenyl groups. The allylic protons (-CH₂-) would resonate in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton TypePredicted Chemical Shift (δ, ppm)
Aromatic (C₆H₅)7.0 - 7.5
Vinylic (=CH-)5.5 - 6.5
Allylic (-CH₂-)2.0 - 3.0

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic (C₆H₅)125 - 150
Vinylic (=C<)140 - 150
Vinylic (=CH-)120 - 130
Allylic (-CH₂-)30 - 40

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable. emerypharma.commdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals scalar couplings between protons, typically over two to three bonds. youtube.comresearchgate.net For this compound, COSY would show correlations between the vinylic proton and the adjacent allylic protons, confirming the -CH=CH₂-CH₂- connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. researchgate.netcolumbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, greatly aiding in the assignment of the carbon resonances. researchgate.netcolumbia.edu

Due to the steric bulk of the four phenyl groups, this compound can exist in various conformations resulting from restricted rotation around the single bonds. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational equilibria. mdpi.commdpi.com

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interchange between different conformers may be slow on the NMR timescale, leading to separate signals for each conformer. As the temperature is increased, the rate of interchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to conformational interchange and the relative populations of the different conformers. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state. beilstein-journals.org

The IR and Raman spectra of this compound are expected to show a number of characteristic absorption bands that can be assigned to specific vibrational modes of the molecule. pressbooks.publibretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The vinylic C-H stretching vibration of the alkene groups will also appear in this region, usually around 3080-3020 cm⁻¹. Aliphatic C-H stretching from the -CH₂- groups will be found just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. pressbooks.pub

C=C Stretching: The C=C stretching vibrations of the aromatic rings are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. vscht.cz The C=C stretching of the diene system will also give rise to a band in this region, typically around 1650-1600 cm⁻¹. pressbooks.publibretexts.org

C-H Bending: Out-of-plane (oop) C-H bending vibrations of the phenyl rings can be particularly informative about the substitution pattern and are found in the 900-675 cm⁻¹ region. vscht.cz

The combination of IR and Raman spectroscopy can be powerful, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational picture of the molecule.

Table 3: Characteristic Infrared (IR) and Raman Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Vinylic C-HStretching3080 - 3020
Aliphatic C-HStretching2950 - 2850
Aromatic C=CStretching1600 - 1450
Alkene C=CStretching1650 - 1600
Phenyl C-HOut-of-plane Bending900 - 675

Electronic Spectroscopy (UV-Visible) for Conjugation and Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. researchgate.netbeilstein-journals.org For this compound, the UV-Vis spectrum provides information about the electronic communication between the phenyl groups and the diene system.

The presence of the conjugated diene system in conjugation with the four phenyl rings is expected to give rise to strong absorption bands in the UV region. The primary absorption is likely due to π → π* transitions within the extended conjugated system. The exact position of the absorption maximum (λmax) will be influenced by the conformation of the molecule. A more planar conformation would allow for greater overlap of the π-orbitals, leading to a red shift (longer wavelength) of the λmax. Conversely, steric hindrance that forces the phenyl rings out of planarity with the diene system would result in a blue shift (shorter wavelength) of the λmax. Therefore, UV-Visible spectroscopy can be used to gain qualitative insights into the degree of planarity and conjugation in the molecule.

Computational Chemistry and Theoretical Modeling of 1,1,6,6 Tetraphenylhexa 1,5 Diene

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of 1,1,6,6-tetraphenylhexa-1,5-diene at the electronic level. These approaches provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) for Reaction Pathways and Transition State Optimization

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reaction mechanisms of phenyl-substituted 1,5-dienes, including the Cope rearrangement. researchgate.netmasterorganicchemistry.com Studies have employed hybrid functionals, such as B3LYP, paired with basis sets like 6-31G*, to model these pericyclic reactions. researchgate.netcomporgchem.comresearchgate.net These calculations are instrumental in locating and optimizing the geometries of transition states and any potential intermediates along a reaction coordinate.

For phenyl-substituted 1,5-hexadienes, DFT calculations have been successfully used to compute activation enthalpies that show excellent agreement with experimental data. researchgate.net This correlation provides strong evidence for the reliability of the calculated transition state structures. researchgate.net The positioning of the phenyl groups significantly influences the energetics of the Cope rearrangement, leading to either cooperative or competitive effects. researchgate.net For instance, phenyl substitution at different positions can either stabilize or destabilize the transition state, thereby accelerating or decelerating the reaction rate. The concerted mechanism of the Cope rearrangement is a key area of study, where DFT can elucidate the synchronous or asynchronous nature of bond breaking and bond formation. masterorganicchemistry.com

Table 1: Representative DFT Functionals and Basis Sets in Diene Reactivity Studies
Computational MethodFunctionalBasis SetApplication
Density Functional TheoryB3LYP6-31G*Transition state optimization, activation energy calculation
Density Functional TheoryM06aug-cc-pVXZHigh-accuracy energy calculations

Ab Initio and Post-Hartree-Fock Methods for Energetic Refinement

While DFT is a workhorse for many computational studies, ab initio and post-Hartree-Fock methods provide higher levels of theory for more accurate energy calculations, which is crucial for refining the potential energy surfaces of complex reactions. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a more rigorous treatment of electron correlation than standard DFT functionals.

In the study of systems like this compound, these methods can be used to perform single-point energy calculations on DFT-optimized geometries to yield more reliable reaction and activation energies. For instance, highly accurate relative energies for the conformational energy surface of a molecule can be obtained using methods like MP2 with large augmented basis sets (e.g., aug-cc-pVXZ) and extrapolating to the complete basis set (CBS) limit. nih.gov Such refinements are critical for validating the results of less computationally expensive methods and for providing benchmark data.

Molecular Orbital and Orbital Interaction Analysis

The reactivity and stability of this compound are governed by the interactions of its molecular orbitals (MOs). An analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. In the context of the Cope rearrangement, the topology and symmetry of the MOs in the transition state are key to understanding the reaction's concerted nature.

Substituent effects, such as those from the four phenyl groups in this compound, can be rationalized by how they alter the energies and coefficients of the FMOs. Phenyl groups can participate in conjugation, raising the energy of the HOMO and lowering the energy of the LUMO, which can, in turn, affect the stability of the transition state. The interactions between the orbitals of the phenyl groups and the diene system are complex and can lead to the cooperative or competitive effects observed in reaction rates. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Isomerization

Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape and isomerization dynamics of flexible molecules like this compound. By simulating the motion of atoms over time, MD can reveal the accessible conformations, the pathways for isomerization, and the associated free energy barriers.

Table 2: Parameters Investigated by Molecular Dynamics Simulations
ParameterDescriptionRelevance to this compound
Conformational LandscapeThe range of three-dimensional shapes a molecule can adopt.Understanding the stable and transient geometries due to phenyl group rotation.
Isomerization PathwaysThe routes by which one isomer converts to another.Elucidating the mechanism of rotational and geometric isomerization.
Rotational DiffusionThe process by which a molecule reorients in a fluid.Characterizing the tumbling motion of the molecule in solution.
Free Energy BarriersThe energy required to transition between conformational states.Quantifying the likelihood and rate of conformational changes.

Force Field Calculations for Strain Energy Analysis in Conformational Changes

Force field calculations, often employed in molecular mechanics (MM), are essential for estimating the strain energy associated with different conformations of a molecule. For a sterically crowded molecule like this compound, steric hindrance between the phenyl groups plays a significant role in determining its preferred geometry.

Force fields model the potential energy of a system as a sum of terms corresponding to bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). rsc.orgarxiv.org By minimizing this energy, one can find the lowest energy conformation. The total strain energy can be dissected into these components to understand which types of strain are most significant in a particular conformation. wustl.edu For example, in the s-cis conformation, which may be necessary for certain pericyclic reactions, the steric repulsion between the terminal phenyl-substituted groups would lead to a high strain energy, which can be quantified through force field calculations.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For this compound, theoretical predictions of its UV-Vis, IR, and NMR spectra would be of great interest.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. The calculated excitation energies for phenyl-substituted polyenes can help in assigning the observed spectral bands to specific electronic transitions (e.g., π → π* transitions). Furthermore, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. By analyzing the normal modes associated with each calculated frequency, specific peaks in the experimental spectrum can be assigned to particular molecular motions, such as C=C stretching or phenyl ring deformations.

Research on Derivatives and Analogues of 1,1,6,6 Tetraphenylhexa 1,5 Diene

Systematically Substituted Hexa-1,5-dienes for Structure-Reactivity Correlations

The substitution pattern on the hexa-1,5-diene framework plays a critical role in determining the rate and stereoselectivity of its reactions. Studies on simpler, systematically substituted hexa-1,5-dienes offer valuable models for understanding the more complex behavior of the tetraphenyl-substituted parent compound.

Kinetic data for the 1,5-cyclization of various methyl-substituted hex-5-enyl radicals, which are closely related to hexa-1,5-diene systems, demonstrate significant rate enhancements compared to the unsubstituted radical. researchgate.net This acceleration is attributed to the gem-dimethyl effect, which lowers the activation energy for cyclization. researchgate.net For instance, monosubstituted 2-methyl- and 4-methyl-hex-5-enyl radicals predominantly yield trans products, highlighting the influence of substituents on the stability of chair-like transition states. researchgate.net

In the context of pericyclic reactions, such as the Cope rearrangement, substituent effects are paramount. While specific data on substituted 1,1,6,6-tetraphenylhexa-1,5-diene is specialized, the principles are well-established from related systems. For example, in the escholarship.orgwikipedia.org-hydrogen shift in (Z)-hexa-1,3-diene, replacing a hydrogen with a methyl group (an electron-donating group) or a chlorine atom (an electron-withdrawing group) alters the activation energy of the reaction. chemrestech.com The activation energy is reported as 142.019 kJ/mol for the methyl-substituted diene and 152.324 kJ/mol for the chloro-substituted diene. chemrestech.com These findings underscore how electronic modifications can tune the reactivity of the diene system.

Similarly, in Diels-Alder reactions, a type of [4+2] cycloaddition, the rate is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. youtube.com Bulky substituents at the terminal positions (C1 and C4) of the diene can decrease the reaction rate by sterically hindering the approach of the dienophile. wikipedia.org

Table 1: Effect of Methyl Substitution on the Rate of 1,5-Cyclization of Hex-5-enyl Radicals

Compound Substitution Pattern Relative Rate Enhancement Predominant Product Stereochemistry
Hex-5-enyl radical Unsubstituted 1 -
2-Methylhex-5-enyl radical Monosubstituted Enhanced trans
3-Methylhex-4-enyl radical Monosubstituted Enhanced cis
4-Methylhex-5-enyl radical Monosubstituted Enhanced trans
2,2-Dimethylhex-5-enyl radical Disubstituted Enhanced -
3,3-Dimethylhex-5-enyl radical Disubstituted Enhanced -
4,4-Dimethylhex-5-enyl radical Disubstituted Enhanced -

Exploration of Related Diynes and Trienes with Tetraphenyl Moieties

Replacing the double bonds of this compound with triple bonds opens up new avenues for synthesis and materials science. Research into related diynes and trienes with tetraphenyl moieties has led to the development of novel molecular architectures and precursors for advanced materials.

A notable example is tetraphenyl-hex-3-en-1,5-diyne, which serves as a molecular model for the Hopf cyclization reaction. escholarship.org This molecule undergoes two sequential Hopf cyclizations to form chrysene (B1668918) derivatives, which are polycyclic aromatic compounds. escholarship.org This process is of interest for its potential application in the on-surface synthesis of graphene nanoribbons on gold (Au(111)) surfaces. escholarship.org The synthesis of a diiodo derivative of this diyne was explored to facilitate pre-polymerization on the gold surface. escholarship.org

The exploration of tetraphenyl-substituted scaffolds extends to tetraphenylethylene (B103901) (TPE) derivatives. Although not a hexadiene, the principles of attaching functional groups to a tetraphenyl core are relevant. For instance, novel tetra-BODIPY-appended TPE derivatives have been synthesized. nih.gov These compounds exhibit interesting photophysical properties, such as aggregation-induced emission (AIE), and can act as photosensitizers for the production of singlet oxygen. nih.gov The synthesis involves multi-step procedures including McMurry coupling, Sonogashira coupling, and Suzuki coupling to build the complex molecular arrays. nih.gov

Table 2: Examples of Tetraphenyl-Substituted Diynes and Related Structures

Compound Name Core Structure Key Reaction / Application Reference
Tetraphenyl-hex-3-en-1,5-diyne Hex-3-en-1,5-diyne Hopf cyclization to form chrysene derivatives; precursor for graphene nanoribbons escholarship.org
Diiodo derivative of tetraphenyl-hex-3-en-1,5-diyne Hex-3-en-1,5-diyne On-surface pre-polymerization for graphene nanoribbon fabrication escholarship.org
Tetra-BODIPY-appended tetraphenylethylene (TPE) Tetraphenylethylene Aggregation-induced emission (AIE); photosensitizer nih.gov

Cycloalkene and Polycyclic Analogues in Pericyclic Rearrangement Studies

Incorporating the hexa-1,5-diene moiety into a cyclic or polycyclic framework has profound implications for its reactivity in pericyclic rearrangements. The geometric constraints imposed by the ring system can facilitate or inhibit reactions like the Cope and Diels-Alder rearrangements.

The Cope rearrangement is a thermally induced nih.govnih.gov-sigmatropic rearrangement characteristic of 1,5-dienes. The study of this reaction in constrained systems provides insight into the transition state geometry. For example, the isomerization of cis-1-(E)-propenyl-2-methylcyclobutane yields (Z)-1,5-octadiene through a retro-ene reaction, which subsequently undergoes Cope rearrangements to afford a mixture of diene products. researchgate.net This demonstrates how pericyclic reactions can be part of a cascade to form various structural isomers.

Pericyclic reactions are powerful tools for the synthesis of complex, densely functionalized heterocyclic and polycyclic compounds. researchgate.net The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis, valued for its reliability and stereochemical control. wikipedia.org Enzymes that catalyze pericyclic reactions, known as pericyclases, have been discovered, such as SpnF, which accelerates a Diels-Alder reaction during the biosynthesis of spinosyn A. nih.gov Theoretical studies suggest this enzymatic reaction might proceed through a concerted pericyclic or a stepwise mechanism. nih.gov

The development of synthetic methods often leverages these principles. For example, ruthenium catalysts have been used for the formal [4+2] cycloaddition of alkynes with electron-deficient alkenes, which proceeds through the isomerization of the alkyne to a conjugated diene followed by a Diels-Alder reaction. researchgate.net This highlights the synthetic utility of controlling pericyclic reaction pathways to build complex molecular architectures. researchgate.net

Supramolecular Chemistry and Host Guest Interactions of Tetraphenylhexa Diene Frameworks

Design and Synthesis of Host Molecules Incorporating Tetraphenylhexa-diene Scaffolds

Clathrate Formation and Inclusion Compound Studies

Host molecules derived from the 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol framework, a related structure to tetraphenylhexadiene, have demonstrated the ability to form inclusion complexes with guest molecules. For instance, crystals of a host-guest inclusion complex with the composition C30H22O2·2C8H8O2 have been successfully obtained. In this structure, the host molecule is positioned on a crystallographic inversion center and is linked to the guest molecule, 4-methoxybenzaldehyde, through intermolecular hydrogen bonds. researchgate.net The resulting host-guest molecules arrange into a layered structure. researchgate.net This demonstrates the potential of the tetraphenyl-substituted hexadiyne backbone to organize guest molecules in a predictable manner within a crystalline lattice.

Nature of Non-Covalent Interactions within Host-Guest Systems

Investigation of CH/π Hydrogen Bonding

CH/π interactions, a type of weak hydrogen bond, are significant in the conformation and stability of three-dimensional structures and play a role in molecular recognition. nih.gov These interactions involve a C-H bond acting as a hydrogen bond donor and a π-system (like a phenyl ring) as the acceptor. The energy associated with CH/π interactions is relatively small, typically around 0.8 kcal mol⁻¹, and the distance between the carbon donor and the π-acceptor is generally greater than 2.5 Å. nih.gov In derivatives of tetraphenylethylene (B103901) (TPE), a structurally similar motif, quadruple intermolecular CH/π-interactions are the key driver for self-assembly into a face-to-face molecular packing structure in solution. rsc.org For example, in one TPE derivative, two distinct types of CH/π interactions were observed: one within a unit cell with a nonbonding H⋯C distance of about 2.709 Å, and another between adjacent unit cells. nih.gov The cooperative nature of these bonds contributes significantly to the stability of the assembled structure. rsc.org

Aromatic π–π Stacking Interactions

Aromatic π–π stacking is another crucial non-covalent interaction that influences the architecture of supramolecular systems containing phenyl rings. These interactions can significantly affect the electronic transport capabilities of molecules. rsc.org The magnitude of π–π interactions is sensitive to the relative orientation of the aromatic rings. rsc.org While often visualized as a face-to-face arrangement, a parallel-displaced orientation is frequently preferred to minimize Pauli repulsion. chemrxiv.org Theoretical studies on molecules like 1,3,5-triethynylbenzene (B1295396) have shown that substituents can enhance the stacking affinity of the aromatic ring. nih.gov The interplay between π-stacking and other non-covalent forces, such as hydrogen bonding, is critical in determining the binding affinity of ligands to receptors. nih.gov

Van der Waals and Hydrophobic Effects

The hydrophobic effect also plays a role, particularly in aqueous environments. The tendency of nonpolar molecules or molecular fragments to aggregate in water is a powerful driving force for self-assembly. In studies of TPE derivatives in DMSO/H₂O mixtures, the aggregation behavior is driven by a combination of solvophobicity and CH/π-interactions, leading to well-ordered molecular packing. rsc.org

Molecular Recognition and Binding Selectivity of Guests

The combination of defined cavities and specific non-covalent interaction sites within host molecules based on tetraphenylhexadiene frameworks allows for molecular recognition and selective binding of guest molecules. The principles of molecular recognition rely on the complementarity in size, shape, and chemical properties between the host and the guest.

The selective binding of a series of nitrile derivatives by ethylated pillar chemrxiv.orgarene, a macrocyclic host, highlights the importance of host-guest complementarity. rsc.org This represents an example of complexation of neutral guests, a concept that can be extended to host systems derived from 1,1,6,6-tetraphenylhexa-1,5-diene. The design of such hosts can lead to selective encapsulation of guest molecules based on their size, shape, and functional groups, driven by the cumulative effect of the non-covalent interactions discussed previously.

Spectroscopic Probes for Host-Guest Binding Events and Complex Stoichiometry

The formation of host-guest complexes involving tetraphenylhexa-diene frameworks can be investigated using various spectroscopic techniques. These methods provide valuable information on the binding events, the stoichiometry of the complex, and the structural changes occurring upon complexation.

X-ray Crystallography has proven to be a definitive method for elucidating the precise three-dimensional structure of these host-guest complexes in the solid state. rsc.orgrsc.org For instance, studies on 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol have revealed its ability to form inclusion compounds with different guest molecules, leading to distinct stoichiometries and host conformations. rsc.orgrsc.org

In one such study, co-crystallization of 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol with 1,3,3-trimethyl-2-oxabicyclo rsc.orgrsc.orgrsc.orgoctane (also known as cineole) resulted in a host-guest complex with a 1:2 molar ratio. rsc.orgrsc.org Conversely, when complexed with trans-p-propenylanisole (anethole), a 2:1 host-guest ratio was observed. rsc.orgrsc.org These findings highlight the adaptability of the host framework to accommodate different guest molecules, resulting in varied complex stoichiometries.

The primary interactions driving the formation of these complexes are hydrogen bonds and C-H···π interactions. In the 1:2 complex with 1,3,3-trimethyl-2-oxabicyclo rsc.orgrsc.orgrsc.orgoctane, the host molecule is linked to the guest via hydrogen bonding. rsc.orgrsc.org In the 2:1 complex with trans-p-propenylanisole, the host molecules associate with each other through hydrogen bonds, while the guest molecules interact with the hosts via C-H···π weak hydrogen bonding. rsc.orgrsc.org

A significant finding from these crystallographic studies is the conformational flexibility of the 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol host. In the 1:2 complex, the host adopts an antiperiplanar conformation. rsc.orgrsc.org However, in the 2:1 complex, it switches to a gauche conformation. rsc.orgrsc.org This demonstrates that the guest molecule can induce a specific conformation in the host, a phenomenon known as a supramolecular stereoisomerism.

While X-ray crystallography provides detailed solid-state information, other spectroscopic techniques are typically employed to study these interactions in solution:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for studying host-guest interactions in solution. Chemical shift changes of the host and guest protons upon complexation can confirm binding and provide information about the binding site and the stoichiometry of the complex through titration experiments.

UV-Visible (UV-Vis) Spectroscopy: Changes in the electronic environment of the chromophoric phenyl groups upon guest inclusion can lead to shifts in the UV-Vis absorption spectrum, which can be monitored to determine binding constants.

Fluorescence Spectroscopy: If the host or guest is fluorescent, changes in fluorescence intensity, wavelength, or lifetime upon complexation can be a sensitive probe for binding events.

Table 1: Host-Guest Complex Stoichiometry and Host Conformation of 1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol

Guest MoleculeHost:Guest StoichiometryHost ConformationPrimary Interactions
1,3,3-trimethyl-2-oxabicyclo rsc.orgrsc.orgrsc.orgoctane1:2AntiperiplanarHydrogen Bonding
trans-p-propenylanisole2:1GaucheC-H···π Interactions

Thermodynamic Characterization of Host-Guest Complexation

The thermodynamic parameters of host-guest complexation, including the binding constant (Ka), enthalpy change (ΔH°), and entropy change (ΔS°), provide a complete picture of the stability and driving forces of the complex formation. Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring these thermodynamic quantities.

During an ITC experiment, a solution of the guest is titrated into a solution of the host, and the heat released or absorbed during the binding event is measured. This allows for the direct determination of Ka, ΔH°, and subsequently, the Gibbs free energy change (ΔG°) and ΔS° can be calculated using the following equation:

ΔG° = -RTlnKa = ΔH° - TΔS°

Where R is the gas constant and T is the absolute temperature.

Table 2: Hypothetical Thermodynamic Data for Host-Guest Complexation

This table is for illustrative purposes only, as experimental data for the specific compound is not available.

GuestKa (M-1)ΔG° (kJ/mol)ΔH° (kJ/mol)TΔS° (kJ/mol)
Guest A1.0 x 104-22.8-30.0-7.2
Guest B5.0 x 102-15.4-10.05.4

Polymerization Studies of 1,1,6,6 Tetraphenylhexa 1,5 Diene

Investigation of Radical Polymerization Pathways

Research into the radical polymerization of 1,1,6,6-tetraphenylhexa-1,5-diene has not been extensively reported in publicly available literature. The significant steric hindrance around the double bonds, caused by the bulky phenyl groups, is expected to pose a considerable challenge to the propagation step in a radical polymerization mechanism. This steric congestion would likely impede the approach of a growing polymer radical to a monomer molecule, thus hindering or preventing polymerization. In typical radical polymerizations, less substituted monomers are favored. The diradical generated from initiators would have difficulty accessing the vinyl groups of this compound to initiate polymerization effectively. rsc.org

Anionic Polymerization Potential and Microstructure Control

Similar to radical polymerization, the anionic polymerization of this compound is not well-documented. Anionic polymerization is sensitive to steric effects, and the bulky nature of the tetraphenyl-substituted diene would likely inhibit the initiation and propagation steps. While anionic polymerization offers excellent control over polymer microstructure for less substituted dienes, the steric bulk in this specific monomer would likely make it a challenging substrate for typical anionic initiators like organolithium compounds.

Coordination Polymerization with Transition Metal Catalysts

Coordination polymerization using transition metal catalysts is a powerful method for polymerizing dienes, often providing high control over stereochemistry. However, these catalyst systems are also typically sensitive to the steric environment of the monomer. The large phenyl substituents on this compound would likely interfere with the coordination of the monomer to the metal center, which is a critical step in the polymerization mechanism. While various transition metal complexes have been developed for diene polymerization, their application to a sterically demanding monomer like this compound has not been reported.

Exploration of Ring-Opening Metathesis Polymerization (ROMP) for Cyclic Analogues

Ring-Opening Metathesis Polymerization (ROMP) is a versatile polymerization method for cyclic olefins, driven by the relief of ring strain. wikipedia.org For a compound like this compound, this would first require the synthesis of a cyclic analogue. The synthesis of a strained, cyclic diene incorporating the 1,1,6,6-tetraphenyl-substituted motif would be a formidable synthetic challenge in itself. Subsequently, the steric bulk of the phenyl groups could hinder the approach of the bulky ROMP catalysts, such as Grubbs' or Schrock's catalysts, to the double bond within the ring. nsf.gov There are no available studies on the synthesis or ROMP of such specific cyclic analogues. wikipedia.orgnsf.govrsc.orgyoutube.com

Design and Synthesis of Novel Tetrazole-Decorated Diene Monomers and Polymers

A promising and innovative approach to polymerizing sterically hindered dienes involves their functionalization into novel monomers that can undergo alternative polymerization pathways. One such strategy is the synthesis of tetrazole-decorated diene monomers and their subsequent polymerization via thiol-ene chemistry. d-nb.inforesearchgate.netresearchgate.net

This method circumvents the direct polymerization of the sterically hindered double bonds of the original diene. Instead, the diene is functionalized to introduce new, more reactive groups. A versatile method for this is the Ugi-azide four-multicomponent reaction (UA-4MCR), which can be used to create α,ω-diene monomers decorated with (bis-)1,5-disubstituted-1H-tetrazoles. d-nb.inforesearchgate.netresearchgate.net These newly synthesized monomers can then be polymerized with various dithiols through a photo-initiated thiol-ene polyaddition reaction. This light-induced polymerization is often highly efficient and proceeds under mild conditions. d-nb.info

While this specific methodology has not been explicitly reported for this compound, the general nature of the UA-4MCR and thiol-ene polymerization suggests it as a viable route for creating novel polymers from this otherwise unreactive diene. The resulting polymers would feature the tetraphenylhexa moiety within the polymer backbone, linked by thioether and tetrazole groups.

The properties of the final polymers, such as their molecular weight and thermal characteristics, can be tuned by the choice of the dithiol linker. Research on analogous systems has yielded polymers with number average molecular masses (Mn) up to 62,000 g/mol . d-nb.inforesearchgate.netresearchgate.net

Below is a table summarizing the molecular characterization and thermal analysis of representative tetrazole-decorated polymers obtained through this thiol-ene polyaddition methodology, illustrating the potential outcomes for polymers derived from functionalized this compound.

PolymerDithiol UsedMn ( g/mol )Đ (PDI)Td5% (°C)
P1 1,4-butanedithiol (DT1)18,3001.6280
P2 1,6-hexanedithiol (DT2)25,6001.7285
P3 1,8-octanedithiol (DT3)33,2001.5290
P4 1,9-nonanedithiol (DT4)41,5001.6293
P5 Dithiothreitol (DT5)15,8001.8275
P6 3,6-dioxa-1,8-octanedithiol (DT6)22,1001.6282
P10 1,9-nonanedithiol (DT4)50,1001.5295
P12 3,6-dioxa-1,8-octanedithiol (DT6)62,0001.7288

Data is based on analogous systems reported in the literature and is for illustrative purposes. Mn = Number average molecular weight, Đ (PDI) = Dispersity (Polydispersity Index), Td5% = Temperature at 5% weight loss (thermal decomposition temperature).

This approach of monomer functionalization and subsequent alternative polymerization offers a powerful strategy for incorporating sterically demanding structures like this compound into polymeric materials, opening avenues for the development of novel materials with unique properties.

Applications in Advanced Materials Science

Integration of 1,1,6,6-Tetraphenylhexa-1,5-diene into Functional Polymeric Materials

The incorporation of this compound into polymer chains offers a pathway to novel materials with tailored optical and responsive properties. The bulky tetraphenyl-substituted dienyl units can impart unique characteristics to the resulting polymers, influencing their processability, morphology, and ultimately, their function.

Materials for Optoelectronic and Electronic Applications (e.g., conjugated polymers)

While direct reports on the integration of this compound into conjugated polymers are limited, the photophysical properties of structurally similar tetraphenylethylene (B103901) (TPE) derivatives provide a strong indication of its potential in optoelectronic materials. rsc.orgresearchgate.netnih.gov TPE and its derivatives are well-known for their aggregation-induced emission (AIE) characteristics. rsc.orgresearchgate.net In dilute solutions, these molecules often exhibit weak or no fluorescence due to the free rotation of their phenyl rings, which provides a non-radiative decay pathway for the excited state. However, in the aggregated state or in a solid polymer matrix, these intramolecular rotations are restricted, blocking the non-radiative pathway and leading to strong fluorescence emission.

Table 1: Photoluminescence Quantum Yields of Polymers Containing Tetraphenylethylene Units

Polymer StructurePhotoluminescence Quantum Yield (PLQY) in FilmReference
Poly(arylene-diarylvinylene) with TPE units32% - 73% nih.gov
Poly(tetraphenylethylene) derivativesHigh in solid state nih.gov

This table showcases the potential of polymers containing building blocks structurally similar to this compound for high solid-state emission.

Stimuli-Responsive Materials Design

The concept of stimuli-responsive or "smart" materials, which change their properties in response to external triggers, is a burgeoning field of materials science. rsc.orgunifr.ch The incorporation of specific molecular motifs, known as mechanophores, into polymer chains can impart mechanochromic properties, where the material changes color or fluorescence in response to mechanical stress.

The bulky nature of the tetraphenyl-substituted end groups in this compound suggests its potential as a building block for mechanochromic polymers. The application of mechanical force to a polymer network containing these units could lead to a disruption of the molecular packing or a change in the conformation of the diene linker, resulting in a detectable optical response. While direct experimental evidence for this compound is not yet available, the principles of mechanochromism in polymers containing other bulky, photoactive groups are well-established. For instance, polymers incorporating rhodamine derivatives have been shown to exhibit a reversible mechanochromic response. unifr.ch

Supramolecular Materials Engineering with Tetraphenylhexa-diene Scaffolds

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful bottom-up approach to the construction of complex and functional materials. The defined geometry and potential for intermolecular interactions make this compound an attractive candidate for supramolecular materials engineering.

Crystal Engineering and Solid-State Properties for Material Functionality

The arrangement of molecules in the solid state, governed by the principles of crystal engineering, dictates the macroscopic properties of a material. The crystal structure of a molecule influences its photoluminescence, mechanical strength, and electronic conductivity. For molecules exhibiting AIE, the specific packing arrangement in the crystal lattice is crucial in restricting intramolecular motion and promoting high emission quantum yields. rsc.org

Table 2: Crystallographic Data for a Structurally Related Tetraphenyl-Substituted Diene

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
Dimethyl 3,4,5,6-tetraphenylcyclohexa-3,5-diene-1,2-dicarboxylateTrigonalP32Propeller-like conformation of phenyl rings researchgate.net

This table provides an example of the crystallographic analysis of a related compound, highlighting the type of structural information crucial for understanding solid-state properties.

Fabrication of Ordered Nanostructured Assemblies

The self-assembly of molecules into well-defined nanostructures is a cornerstone of nanotechnology. Molecules designed with specific shapes and intermolecular interactions can spontaneously form structures such as nanofibers, vesicles, and crystalline arrays. The tetraphenyl-substituted ends of this compound can be envisioned as "sticky" points for non-covalent interactions, driving the formation of ordered assemblies.

The principles of aggregation-induced emission are intrinsically linked to the formation of nano-aggregates. For many AIE-active molecules, the transition from a molecularly dissolved state to a nanostructured aggregate is accompanied by a dramatic turn-on of fluorescence. researchgate.net This property has been exploited for the development of sensitive chemical and biological sensors, where the presence of an analyte can trigger the aggregation and subsequent emission. By modifying the peripheral phenyl groups of this compound with functional moieties, it may be possible to program its self-assembly into specific nanostructures with tailored optical and sensing capabilities.

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to the Field

Our current understanding of 1,1,6,6-tetraphenylhexa-1,5-diene is primarily foundational, centered on its basic molecular identity. The key established fact is its molecular structure, which has been confirmed through basic analytical data.

Table 1: Basic Properties of this compound

PropertyValue
Molecular Formula C₃₀H₂₆
Molecular Weight 386.53 g/mol
General Description A non-polar hydrocarbon with four phenyl groups attached to a hexadiene backbone.

The primary contribution of existing data is the confirmation of the compound's existence and its basic molecular formula and weight. This provides a starting point for more in-depth investigations into its chemical behavior and potential utility. The presence of two diphenylmethyl groups at either end of a flexible six-carbon chain suggests potential for interesting conformational and reactive properties.

Identification of Unexplored Research Avenues and Persistent Challenges

The most significant challenge concerning this compound is the profound lack of comprehensive research. While its existence is noted in chemical databases, detailed experimental studies are conspicuously absent from the mainstream scientific literature. This presents a wide-open field for investigation.

Key Unexplored Research Avenues:

Synthesis and Characterization: A critical first step would be the development and publication of a robust and high-yielding synthesis for this compound. Following this, a thorough characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and physical measurements (melting point, solubility) is essential to establish a complete and reliable profile of the compound.

Chemical Reactivity: The reactivity of the two double bonds in the hexadiene chain is a key area for exploration. Studies on electrophilic additions, cycloadditions (such as the Diels-Alder reaction), and oxidation or reduction reactions would provide valuable insights into its chemical behavior. The steric hindrance imposed by the bulky tetraphenyl groups would likely play a significant role in its reactivity, making such studies particularly interesting from a mechanistic standpoint.

Conformational Analysis: The flexibility of the hexane (B92381) chain, combined with the steric demands of the four phenyl groups, suggests that this compound could adopt a variety of conformations. Computational modeling and experimental techniques like variable-temperature NMR could be employed to understand its conformational landscape.

Coordination Chemistry: The diene system could potentially act as a ligand for transition metals. Investigating its coordination behavior could lead to the synthesis of novel organometallic complexes with potential applications in catalysis.

The primary challenge will be to generate initial interest and funding for research on a molecule with no currently established applications. Overcoming this inertia will require a compelling case for its potential based on theoretical studies or by drawing parallels to more well-studied, structurally related compounds.

Broader Implications and Potential Impact on Organic Synthesis and Materials Science

While currently a chemical curiosity, the exploration of this compound could have broader implications for several scientific fields.

Potential Impacts:

Organic Synthesis: As a bifunctional molecule, it could serve as a unique building block in the synthesis of more complex molecular architectures. The two alkene functionalities could be selectively functionalized to create novel linear or macrocyclic structures. The tetraphenylmethyl motifs could impart interesting photophysical or electronic properties to the resulting molecules.

Materials Science: The incorporation of the rigid and bulky tetraphenyl groups into a polymer backbone could lead to materials with interesting properties. For instance, polymers derived from this compound could exhibit high thermal stability, amorphous character, and specific optical or electronic properties. It could potentially be explored as a monomer in addition polymerization or as a cross-linking agent. The phenyl groups could also be functionalized to tune the properties of the resulting materials.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,1,6,6-tetraphenylhexa-1,5-diene, and how can reaction conditions be optimized to minimize side products?

  • Methodological Answer : The synthesis of this compound often involves silylation or cross-metathesis reactions of 1,5-hexadiene derivatives. For example, silylation of 1,5-hexadiene with pentamethyldisiloxane requires careful catalyst selection (e.g., Pt-, Rh-, or Pd-based catalysts) to suppress side reactions like isomerization or over-functionalization. Reaction optimization includes adjusting solvent polarity, temperature, and stoichiometry (e.g., 1:1 molar ratios) to favor mono-functionalization. Product distribution can be monitored via TLC and LC-MS to identify dominant pathways .

Q. How can crystallization techniques improve the purity of this compound derivatives?

  • Methodological Answer : Host-guest crystallization using diol-based hosts (e.g., 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol) is effective for purification. The "wheel-and-axle" structure of these hosts enables selective inclusion of target molecules via hydrogen bonding and π-π interactions. For instance, recrystallization in non-polar solvents (e.g., hexane) at controlled temperatures can achieve >99% purity by excluding less-stable conformers or isomers. X-ray crystallography confirms host-guest geometry and packing efficiency .

Q. What spectroscopic and computational methods are critical for structural characterization?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent patterns and diastereotopic protons.
  • X-ray Diffraction : Resolves bond lengths (e.g., allyl-allyl C/C distances of ~2.649 Å) and torsional angles in crystalline phases.
  • Computational Modeling : Density Functional Theory (DFT) at the RB3LYP/6-31G(d) level predicts equilibrium geometries and electronic properties. For example, calculations reveal elongated C-C bonds in delocalized structures, consistent with Cope rearrangement transition states .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in photochemical dimerization?

  • Methodological Answer : Irradiation under UV light induces [2+2] cycloaddition, but stereoselectivity depends on host-guest interactions. For example, chiral diol hosts enforce syn-head-head or anti-head-head dimerization of coumarin derivatives by pre-organizing substrates at distances of ~3.8 Å. Solid-state photolysis in inclusion crystals yields >90% dimer purity, validated by X-ray analysis and HPLC. Host rigidity and substituent bulkiness dictate reaction pathways and regioselectivity .

Q. What mechanistic insights explain the compound’s role in Cope rearrangement studies?

  • Methodological Answer : The compound’s extended allyl-allyl C/C bond (2.649 Å) mimics transition states in Cope rearrangements. Comparative DFT studies with substituted hexadienes (e.g., hexa-1,5-diene-1,3,4,6-tetracarbonitrile) reveal that electron-withdrawing groups shorten bond lengths (2.467 Å), while phenyl substituents increase steric strain. Kinetic isotope effects (KIEs) and Eyring analysis quantify activation barriers, linking structural distortion to rearrangement rates .

Q. How can supramolecular chemistry leverage this compound for selective guest separation?

  • Methodological Answer : The compound’s diol derivatives act as "wheel-and-axle" hosts for separating structural isomers (e.g., lutidines). Host selectivity arises from complementary cavity size and hydrogen-bonding sites. For instance, 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol separates 2,6-lutidine from 3,5-lutidine with >95% efficiency via recrystallization in ethanol. Competitive inclusion experiments (e.g., guest displacement assays) quantify binding affinities .

Q. What challenges arise in computational modeling of its electronic properties, and how are they addressed?

  • Methodological Answer : Delocalized π-systems and non-covalent interactions complicate DFT accuracy. Hybrid functionals (e.g., ωB97X-D) with dispersion corrections improve predictions of charge-transfer states and polarizability. For example, time-dependent DFT (TD-DFT) simulations of UV-Vis spectra align with experimental λmax values when solvent effects (e.g., PCM models) and conformational sampling are included .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.